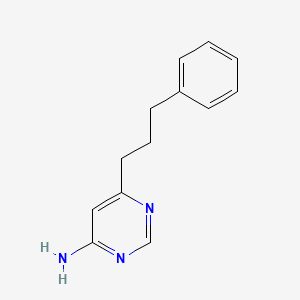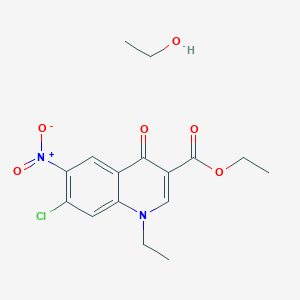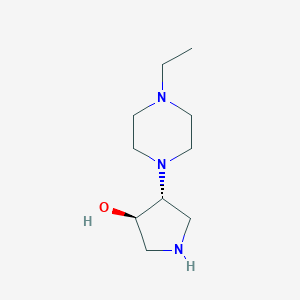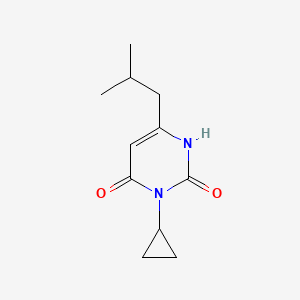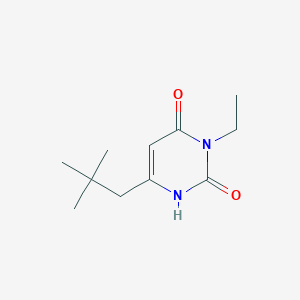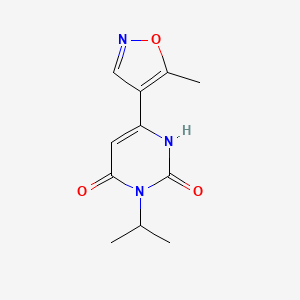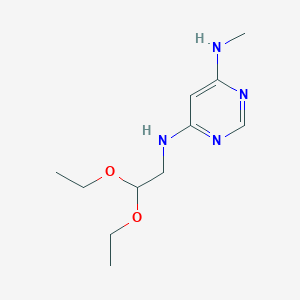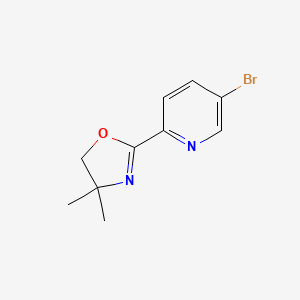
3-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
描述
3-(4-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine, commonly known as CMIP, is an organic compound with a variety of potential applications in both scientific research and industrial production. CMIP has been studied for its ability to act as an inhibitor of enzymes, its ability to act as an antioxidant, and its potential use in the synthesis of other compounds.
科学研究应用
CMIP has been studied for its potential applications in scientific research. CMIP has been found to act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. CMIP has also been studied for its ability to act as an antioxidant, which could be useful in preventing oxidative damage caused by free radicals. In addition, CMIP has been studied for its potential use in the synthesis of other compounds, such as drugs and pesticides.
作用机制
The mechanism of action of CMIP is not fully understood. However, it is believed that CMIP acts as an inhibitor of enzymes by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing reactions. CMIP may also act as an antioxidant by scavenging free radicals, thus preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMIP are not fully understood. However, it is believed that CMIP may act as an inhibitor of enzymes, which could lead to a decrease in the production of certain compounds, such as prostaglandins and leukotrienes. CMIP may also act as an antioxidant, which could lead to a decrease in oxidative damage caused by free radicals.
实验室实验的优点和局限性
The advantages of using CMIP in lab experiments include its low toxicity, its ease of synthesis, and its ability to act as an inhibitor of enzymes and an antioxidant. The limitations of using CMIP in lab experiments include its potential to cause side effects, its potential to interact with other compounds, and its potential to cause allergic reactions.
未来方向
Future research on CMIP should focus on further elucidating its mechanism of action, its biochemical and physiological effects, and its potential applications in both scientific research and industrial production. In addition, further research should focus on the development of safer and more effective methods for synthesizing CMIP. Finally, further research should focus on the development of methods for detecting CMIP in biological samples.
属性
IUPAC Name |
3-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-10(2)8-17-9-12(6-14)13(16-17)11-4-3-5-15-7-11/h3-5,7,9-10H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUFGBJYHPVASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CN=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




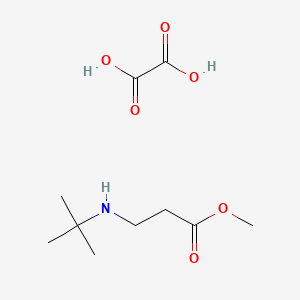
![2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid](/img/structure/B1482560.png)



